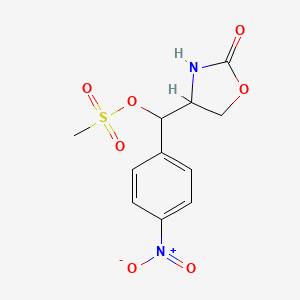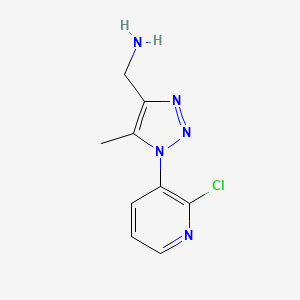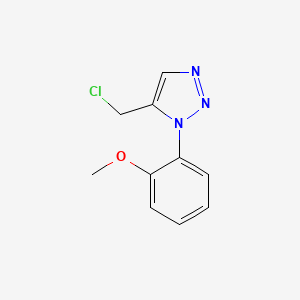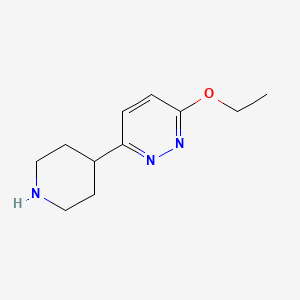![molecular formula C20H24N2O B1473101 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098015-75-7](/img/structure/B1473101.png)
2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
“2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole” is a compound that has gained much attention in the scientific community due to its potential implications in various fields, including medicine and materials science. It is a pyrrole-containing analog, which is considered as a potential source of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing analogs involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular formula of “this compound” is C20H24N2O. The molecular weight is 308.4 g/mol.Chemical Reactions Analysis
Pyrrole-containing analogs are known for their diverse nature of activities. They are used in the synthesis of various biologically active compounds . For example, a series of 2-substituted-4,5-diarylpyrroles were reported as potent anti-inflammatory agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole and related compounds have been synthesized and studied for their structural properties. These compounds, including variants like 2-methyl and 2-aryl substituted octahydropyrrolo[3,4-c]pyrroles, have been prepared through multi-step processes from specific dicarboxylic acids. Detailed carbon-13 NMR studies have allowed for complete compound assignment, enhancing understanding of substituent chemical shifts and the effects of protonation at nitrogen (Ohnmacht et al., 1983).
Crystallography and Antitumoral Activity
- The crystal structure of related functionalized pyrroles, important as antitumoral agents, has been determined ab initio from synchrotron X-ray powder diffraction data. This includes compounds like methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, which have significant implications in cancer research (Silva et al., 2012).
Photoluminescent and Conductive Polymers
- A novel alcohol-soluble n-type conjugated polyelectrolyte, utilizing the diketopyrrolopyrrole (DPP) backbone, has been synthesized for applications as an electron transport layer in inverted polymer solar cells. This research showcases the potential of pyrrolo[3,4-c]pyrrole derivatives in the field of renewable energy and advanced material science (Hu et al., 2015).
Diverse Organic Synthesis
- The synthesis and pharmacological evaluation of various pyrrolo[3,4-c]pyrrole derivatives have been explored, revealing their potential in creating new compounds with anti-inflammatory, analgesic, or neurobehavioral activity. This includes the synthesis of compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been tested for their efficacy in analgesic and anti-inflammatory applications (Muchowski et al., 1985).
Wirkmechanismus
The mechanism of action of pyrrole-containing analogs is diverse due to their wide range of biological properties. They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Eigenschaften
IUPAC Name |
2-benzyl-5-(4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-7-19(8-10-20)22-14-17-12-21(13-18(17)15-22)11-16-5-3-2-4-6-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDRVGIPIWKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)
![methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1473026.png)
![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)


![(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473033.png)


![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
